molecular formula C16H14N2O5S B7480076 N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide

N'-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide

Cat. No.: B7480076
M. Wt: 346.4 g/mol
InChI Key: CEEMGFWNJLHRCK-CMDGGOBGSA-N
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Description

N’-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenylethenesulfonyl group and a dioxaindane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2-phenylethenesulfonyl chloride with a suitable hydrazide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N’-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethenesulfonyl fluoride
  • 2-Naphthalenesulfonyl fluoride
  • 2-Fluorobenzenesulfonyl fluoride
  • 2,5-Difluorobenzenesulfonyl fluoride

Uniqueness

N’-(2-phenylethenesulfonyl)-1,3-dioxaindane-5-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications .

Properties

IUPAC Name

N'-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-16(13-6-7-14-15(10-13)23-11-22-14)17-18-24(20,21)9-8-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEMGFWNJLHRCK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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